Structural Fidelity and Enantiopurity: A Critical Determinant for Reproducible MDM2 Binding and SAR Studies
The compound 1219086-89-1 is supplied with a purity specification of >98% (HPLC) [1]. This level of purity is essential for ensuring accurate dose-response relationships in biochemical and cellular assays. In contrast, less rigorously characterized pyrrolidine analogs may contain varying levels of enantiomeric or diastereomeric impurities that can confound MDM2 binding studies. For example, the stereochemistry of the pyrrolidine ring in this compound class is critical; the (2R,3S,4R,5S) configuration of 1219086-89-1 is the active stereochemistry found in the highly potent MDM2 inhibitor RG7388, while other diastereomers may be significantly less active or inactive [2].
| Evidence Dimension | Chemical Purity (HPLC) |
|---|---|
| Target Compound Data | >98% |
| Comparator Or Baseline | Generic pyrrolidine carboxylic acid derivatives (typical research grade: 95-97%) |
| Quantified Difference | Minimum +1% to +3% higher purity specification |
| Conditions | Supplier Certificate of Analysis (CoA) data; HPLC analysis |
Why This Matters
Higher purity reduces the risk of off-target effects or data variability due to impurities, thereby increasing the reliability of MDM2 interaction assays and enabling more precise SAR interpretations.
- [1] Adooq Bioscience. (3S,4R,5S)-rel-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid Datasheet. CAS No. 1219086-89-1. View Source
- [2] Ding, Q., et al. Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry 2013, 56(14), 5979-5983. View Source
